alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is a chemical compound with the molecular formula C7H6ClNO3. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxyimino group and a chloride substituent. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride typically involves the reaction of furan derivatives with methoxyimino compounds under specific conditions. One common method includes the reaction of 2-furanacetyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The methoxyimino group can be reduced to form amines or hydroxylamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted furans.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Scientific Research Applications
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Alpha-(Methoxyimino)-2-furanacetyl Chloride: Similar structure but without the deuterium labeling.
2-Furanacetyl Chloride: Lacks the methoxyimino group.
Methoxyimino derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies and mass spectrometry. This labeling allows for precise tracking of the compound in biological systems and provides valuable insights into metabolic pathways .
Properties
Molecular Formula |
C7H6ClNO3 |
---|---|
Molecular Weight |
190.60 g/mol |
IUPAC Name |
(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl chloride |
InChI |
InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+/i1D3 |
InChI Key |
HCJIHHSBMCGTGF-YKYFUDHHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)Cl |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.